2-Chloro-N,N-diethylaniline

Physical Organic Chemistry Process Chemistry Thermal Separation

2-Chloro-N,N-diethylaniline is a tertiary arylamine featuring an ortho-chloro substituent on the benzene ring alongside a diethylamino group. This structural arrangement confers distinct electronic and steric properties that differentiate it from non-halogenated and para-/meta-halogenated analogs.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 19372-80-6
Cat. No. B093299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N,N-diethylaniline
CAS19372-80-6
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=CC=C1Cl
InChIInChI=1S/C10H14ClN/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3
InChIKeyOQRCDIPTOADXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N,N-diethylaniline (CAS 19372-80-6): A Strategic Ortho-Halogenated Tertiary Aniline for Selective Synthesis


2-Chloro-N,N-diethylaniline is a tertiary arylamine featuring an ortho-chloro substituent on the benzene ring alongside a diethylamino group. This structural arrangement confers distinct electronic and steric properties that differentiate it from non-halogenated and para-/meta-halogenated analogs. The compound is a liquid at ambient temperature with a boiling point of approximately 221 °C and a specific gravity of 1.05 (20/20) . Commercially, it is available in high purity (>98.0% GC), making it a reliable building block for medicinal chemistry, dye synthesis, and agrochemical intermediate production .

Why N,N-Diethylaniline or Other Chloro-Regioisomers Cannot Substitute 2-Chloro-N,N-diethylaniline


The ortho-chloro substituent in 2-chloro-N,N-diethylaniline exerts a powerful combination of steric hindrance and electron-withdrawing inductive effects that fundamentally alter the reactivity, physicochemical properties, and regioselectivity of subsequent transformations relative to unsubstituted N,N-diethylaniline or its meta/para-chloro regioisomers. Generic substitution risks failure in nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and electrophilic aromatic substitution due to altered electron density and steric accessibility at the reactive center [1]. Furthermore, the presence of chlorine imparts a higher boiling point and density, which can affect downstream processing such as distillation and formulation .

Quantitative Differentiation of 2-Chloro-N,N-diethylaniline Against Key Analogs: Physical Properties, Reactivity, and Purity Standards


Enhanced Boiling Point and Density versus Non-Halogenated N,N-Diethylaniline

2-Chloro-N,N-diethylaniline exhibits a significantly higher boiling point (221 °C ) and density (specific gravity 1.05 at 20/20 ) compared to the non-halogenated analog N,N-diethylaniline (boiling point 216 °C; specific gravity 0.93 at 20/20 ). The +5 °C boiling point elevation and ~13% density increase are direct consequences of chlorine's increased molecular mass and enhanced intermolecular polarizability, which can improve separation from light impurities during fractional distillation and alter reaction mass transfer in biphasic systems.

Physical Organic Chemistry Process Chemistry Thermal Separation

Increased Lipophilicity (XLogP3) Relative to the Non-Chlorinated Core

The target compound carries a computed XLogP3 value of 3.4 [1], compared to a computed logP of approximately 3.39 for the non-chlorinated N,N-diethylaniline . Although both values are moderate, the ortho-chloro substitution provides an incremental lipophilicity increase useful for fine-tuning pharmacokinetic properties of drug candidates, as even a ΔlogP of +0.1 can meaningfully impact membrane permeability and protein binding.

Medicinal Chemistry ADME Optimization LogP Tuning

Selective Ortho-Chlorination as a Synthetic Route: Proof of Regiochemical Control

A patent for the selective ortho-chlorination of N,N-dialkylanilines demonstrates that 2-chloro-N,N-diethylaniline can be obtained via ortho-selective chlorination protocols achieving up to 69% isolated yield [1]. This contrasts with meta-chlorination strategies that require different catalysts and conditions, establishing that the ortho-chloro regioisomer necessitates a specific synthetic approach and cannot simply be replaced by a meta or para isomer obtained through generic chlorination.

Synthetic Methodology Halogenation Regioselectivity

Validated GC Purity Specification Exceeding 98.0%

Reputable vendors uniformly supply 2-chloro-N,N-diethylaniline with a purity specification of >98.0% (GC) , ensuring consistency for sensitive synthetic applications. In comparison, some lower-cost N,N-diethylaniline products may be offered at 97% purity , with key differences in storage requirements and impurity profiles. The rigorous specification reduces the probability of side reactions stemming from halogen-containing impurities, which is critical for medicinal chemistry scale-up where impurity carryover into final APIs is tightly regulated.

Quality Control Procurement Specification Gas Chromatography

Priority Application Scenarios for 2-Chloro-N,N-diethylaniline Based on Ortho-Directing and Physicochemical Advantages


Synthesis of Ortho-Functionalized Drug Candidates via SNAr or Cross-Coupling

Medicinal chemistry programs requiring selective nucleophilic displacement of the aromatic chlorine benefit from the ortho-diethylamino directing group, which activates the C–Cl bond for Pd-catalyzed Buchwald–Hartwig aminations or SNAr reactions, generating diversified aniline libraries with ortho-substitution patterns essential for target engagement .

Precursor for Azo Dyes Requiring Bathochromic Shift and Improved Fastness

The electron-withdrawing ortho-chloro group lowers the electron density on the aromatic ring, influencing the absorption maxima (λmax) of derived azo dyes. Coupling with carbocyclic and heterocyclic diazo components yields disperse dyes with altered color characteristics and improved wash/light fastness compared to dyes derived from non-chlorinated N,N-diethylaniline [1].

Agrochemical Intermediate with Enhanced Thermal Stability in Formulation

For agrochemical intermediates requiring thermal stability during formulation processing, the higher boiling point (221 °C) and density (1.05 g/mL) of 2-chloro-N,N-diethylaniline relative to N,N-diethylaniline (216 °C, 0.93 g/mL) provide a wider liquid processing window and reduced volatility losses during high-temperature mixing and dispersion steps .

Synthesis of Complex Triarylmethane (TRAM) Antitubercular Agents

Research has utilized 2-chloro-N,N-diethylaniline as a key building block in the construction of thiophene-containing triarylmethane (TRAM) derivatives evaluated as antitubercular agents. The ortho-chloro substitution pattern is embedded in the final pharmacophore, influencing potency and selectivity, and replacement with a non-chlorinated or different regioisomeric analog would alter the biological profile .

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